molecular formula C20H20N4O3 B11713323 3-Methyl-5-nitro-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide

3-Methyl-5-nitro-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide

Katalognummer: B11713323
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: QYNVXGICTWVJMQ-SRZZPIQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods often involve optimization of these conditions to achieve high efficiency and scalability.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The indole nucleus allows it to bind to various receptors and enzymes, modulating their activity. The nitro and carbohydrazide groups can participate in redox reactions, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

Compared to these compounds, 3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C20H20N4O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

3-methyl-5-nitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-12(2)15-6-4-14(5-7-15)11-21-23-20(25)19-13(3)17-10-16(24(26)27)8-9-18(17)22-19/h4-12,22H,1-3H3,(H,23,25)/b21-11+

InChI-Schlüssel

QYNVXGICTWVJMQ-SRZZPIQSSA-N

Isomerische SMILES

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=C(C=C3)C(C)C

Kanonische SMILES

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=C(C=C3)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.